1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one 1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one
Brand Name: Vulcanchem
CAS No.: 757221-60-6
VCID: VC6488534
InChI: InChI=1S/C15H15BrClNO/c1-9-6-12(4-5-14(9)16)18-10(2)7-13(11(18)3)15(19)8-17/h4-7H,8H2,1-3H3
SMILES: CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C(=O)CCl
Molecular Formula: C15H15BrClNO
Molecular Weight: 340.65

1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one

CAS No.: 757221-60-6

Cat. No.: VC6488534

Molecular Formula: C15H15BrClNO

Molecular Weight: 340.65

* For research use only. Not for human or veterinary use.

1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one - 757221-60-6

Specification

CAS No. 757221-60-6
Molecular Formula C15H15BrClNO
Molecular Weight 340.65
IUPAC Name 1-[1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone
Standard InChI InChI=1S/C15H15BrClNO/c1-9-6-12(4-5-14(9)16)18-10(2)7-13(11(18)3)15(19)8-17/h4-7H,8H2,1-3H3
Standard InChI Key HOPKPZKVZKDGLL-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C(=O)CCl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a central pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at three positions. At the 1-position, a 4-bromo-3-methylphenyl group is attached, introducing both bromine and methyl substituents to the aromatic system. The 2- and 5-positions of the pyrrole are occupied by methyl groups, while the 3-position bears a chloroethanone moiety (Cl–CH2–CO–). This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

Derived from its systematic name, the molecular formula is C₁₅H₁₅BrClNO. Calculating its molecular weight:

  • Carbon (12.01 × 15) = 180.15

  • Hydrogen (1.01 × 15) = 15.15

  • Bromine (79.90 × 1) = 79.90

  • Chlorine (35.45 × 1) = 35.45

  • Nitrogen (14.01 × 1) = 14.01

  • Oxygen (16.00 × 1) = 16.00
    Total ≈ 340.66 g/mol

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis of pyrrole derivatives typically involves cyclization reactions, such as the Paal-Knorr synthesis or [3+2] cycloadditions. For this compound, key steps likely include:

  • Pyrrole Ring Formation: Condensation of a 1,4-diketone with a primary amine, introducing the 2,5-dimethyl groups.

  • Bromophenyl Incorporation: Electrophilic aromatic substitution or Suzuki coupling to attach the 4-bromo-3-methylphenyl group.

  • Chloroethanone Functionalization: Acylation using chloroacetyl chloride or analogous reagents to install the chloroethanone moiety .

Challenges and Optimization

The steric bulk of the 2,5-dimethyl groups may hinder substitution at the 3-position, necessitating careful control of reaction conditions (e.g., temperature, catalysts). For instance, the synthesis of 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone (CAS 379242-10-1) required precise stoichiometry to avoid side reactions at the sulfur-containing thieno pyrimidine group .

Reactivity and Functional Transformations

Halogen-Directed Reactions

Structural Analogs and Comparative Analysis

Compound NameCAS NumberMolecular FormulaKey Structural Differences
(Z)-3-((1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-1-ethyl-5-(morpholinosulfonyl)indolin-2-oneCB4108821C₂₈H₃₀BrN₃O₄SExtended indolinone scaffold with morpholinosulfonyl group
1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone95337-69-2C₁₄H₁₁BrF₃NOTrifluoroethanone replaces chloroethanone
1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone379242-10-1C₂₂H₂₀BrN₃OS₂Thieno pyrimidine sulfanyl group addition

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using computational docking and in vitro assays.

  • Synthetic Scalability: Develop catalytic methods to enhance yield and reduce reliance on hazardous reagents.

  • Material Applications: Investigate thin-film properties for potential use in flexible electronics.

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